molecular formula C13H14O3 B8498397 Ethyl cinnamoylacetate

Ethyl cinnamoylacetate

Cat. No. B8498397
M. Wt: 218.25 g/mol
InChI Key: KNUYHVRRBLEIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04761503

Procedure details

A solution of 0.020 moles of titanium tetrachloride in 5 ml of carbon tetrachloride was added dropwise at room temperature to 50 ml of dichloromethane. The mixture was cooled to 0° and a solution of 0.020 moles of N,N,N',N'-tetramethylethylenediamine in 5 ml of dichloromethane was added dropwise over 15 minutes. After the mixture was stirred an additional hour, a solution of 0.015 moles of ethyl acetoacetate in 10 ml of dichloromethane was added dropwise over 15 minutes. After the mixture was stirred an additional hour, a solution of 0.030 moles of triethylamine in 15 ml of dichloromethane was added over 10 minutes. After thirty minutes, a solution of 0.015 moles of benzaldehyde in 10 ml of dichloromethane was added over 10 minutes. The reaction mixture was stirred for 20 hours. Water (25 ml) was added and the resultant two-phase mixture was stirred for two hours. After the layers were separated, the aqueous layer was extracted with 50 ml of ethyl acetate. The ethyl acetate extract was combined with the initially separated organic layer, dried over sodium sulfate, filtered, and concentrated in vacuo to an oil. Chromatography on silica gel gave the title compound as a solid. The material prepared by this procedure was identical to that prepared by the method of Example 1, as indicated by the reverse phase chromatographic method described in Example 2.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.02 mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.015 mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.03 mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0.015 mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
[Compound]
Name
resultant two-phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].C(N(CC)CC)C.[CH:25](=O)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(Cl)(Cl)(Cl)Cl.ClCCl.[Ti](Cl)(Cl)(Cl)Cl.O>[O:12]=[C:11]([CH:13]=[CH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[CH2:10][C:9]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.02 mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
resultant two-phase
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
STIRRING
Type
STIRRING
Details
After the mixture was stirred an additional hour
WAIT
Type
WAIT
Details
After thirty minutes
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 50 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.